molecular formula C17H28N2O3S B156238 2,3,3-trimethyl-3H-indole-5-sulfonic acid CAS No. 132557-73-4

2,3,3-trimethyl-3H-indole-5-sulfonic acid

Cat. No.: B156238
CAS No.: 132557-73-4
M. Wt: 340.5 g/mol
InChI Key: OEXSMDPSRPJDIB-UHFFFAOYSA-N
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Description

2,3,3-Trimethyl-3H-indole-5-sulfonic acid is an organic compound with the molecular formula C11H13NO3S. It is known for its unique structural properties, which include a sulfonic acid group attached to an indole ring. This compound is often used in various scientific research applications due to its reactivity and functional properties .

Scientific Research Applications

2,3,3-Trimethyl-3H-indole-5-sulfonic acid is widely used in scientific research due to its versatile chemical properties:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonic acid typically involves the sulfonation of indole derivatives. One common method includes reacting indole with sulfonyl chloride under controlled conditions to introduce the sulfonic acid group . Another method involves the reaction of 3-methyl-2-butanone with 4-hydrazinobenzenesulfonic acid .

Industrial Production Methods: Industrial production of this compound often employs large-scale sulfonation processes, utilizing advanced reactors and precise temperature control to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation process .

Chemical Reactions Analysis

Types of Reactions: 2,3,3-Trimethyl-3H-indole-5-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted indole compounds .

Comparison with Similar Compounds

  • 2,3,3-Trimethyl-3H-indole-5-carboxylic acid
  • 2,3,3-Trimethyl-3H-indole-5-sulfonamide
  • 2,3,3-Trimethyl-3H-indole-5-sulfonate

Comparison: 2,3,3-Trimethyl-3H-indole-5-sulfonic acid is unique due to its sulfonic acid group, which imparts distinct chemical reactivity and solubility properties. Compared to its carboxylic acid and sulfonamide counterparts, the sulfonic acid group provides stronger acidity and better water solubility, making it more suitable for certain biochemical applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,3,3-trimethyl-3H-indole-5-sulfonic acid involves the sulfonation of 2,3,3-trimethylindole followed by oxidation to convert the sulfinic acid group to a sulfonic acid group.", "Starting Materials": [ "2,3,3-trimethylindole", "sulfur trioxide", "water", "hydrogen peroxide" ], "Reaction": [ "Sulfonation of 2,3,3-trimethylindole with sulfur trioxide and water to form 2,3,3-trimethyl-3H-indole-5-sulfinic acid", "Oxidation of 2,3,3-trimethyl-3H-indole-5-sulfinic acid with hydrogen peroxide to form 2,3,3-trimethyl-3H-indole-5-sulfonic acid" ] }

CAS No.

132557-73-4

Molecular Formula

C17H28N2O3S

Molecular Weight

340.5 g/mol

IUPAC Name

N,N-diethylethanamine;2,3,3-trimethylindole-5-sulfonic acid

InChI

InChI=1S/C11H13NO3S.C6H15N/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7;1-4-7(5-2)6-3/h4-6H,1-3H3,(H,13,14,15);4-6H2,1-3H3

InChI Key

OEXSMDPSRPJDIB-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)O

Canonical SMILES

CCN(CC)CC.CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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